Ulixertinib

Descripción general

Descripción

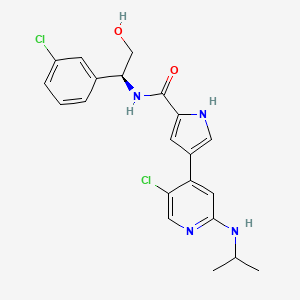

Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It has shown potent preclinical activity in BRAF- and RAS-mutant cell lines . It is currently in clinical trials for the treatment of a wide range of tumors .

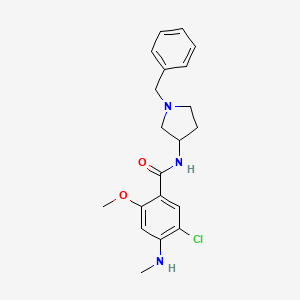

Molecular Structure Analysis

The molecular formula of Ulixertinib is C21H22Cl2N4O2 . Its molecular weight is 433.33 . The structure is complex, with multiple rings and functional groups .

Chemical Reactions Analysis

While specific chemical reactions involving Ulixertinib are not detailed in the available literature, it is known that Ulixertinib acts as a potent inhibitor of the ERK1/2 kinases . This inhibition is achieved through ATP competition, indicating that Ulixertinib likely interacts with the ATP-binding site of these kinases .

Physical And Chemical Properties Analysis

Ulixertinib is a solid substance . Its molecular weight is 433.33 . Unfortunately, the available literature does not provide more detailed physical and chemical properties.

Aplicaciones Científicas De Investigación

Oncology Clinical Trials

Ulixertinib (BVD-523) is a first-in-class and best-in-class small molecule inhibitor of ERK1/2. It is currently being investigated in several oncology clinical trials, both as a single agent and in combination with other therapeutics .

2. Treatment of Tumors with RAS-MAPK Pathway Alterations Ulixertinib has demonstrated efficacy in patients with tumors harboring alterations within the RAS-MAPK pathway . This pathway plays a crucial role in essential processes such as cell proliferation, survival, and chemoresistance .

3. Combination Therapy with KRAS G12C Inhibitors The combination of Ulixertinib and KRAS G12C inhibitors has shown significant efficacy in preclinical models . This combination treatment resulted in superior tumor growth inhibition compared to dosing of either single agent .

Treatment of High-Risk Neuroblastoma

In neuroblastoma, a pediatric tumor of the peripheral nervous system, Ulixertinib has shown to significantly and potently inhibit cell proliferation and tumor growth . It also prolonged survival in treated mice .

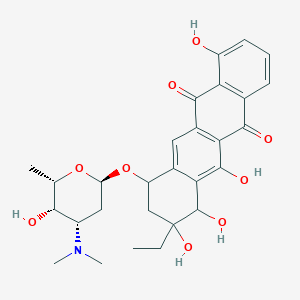

Synergistic Effect with Doxorubicin

Ulixertinib has been found to synergistically sensitize neuroblastoma cells to the conventional chemotherapeutic drug doxorubicin . This suggests that Ulixertinib could be used in combination therapies to enhance the effectiveness of existing treatments .

6. Potential Role in Overcoming Drug Resistance Approximately 80% of relapsed neuroblastoma show RAS-MAPK pathway mutations that activate ERK, resulting in the promotion of cell proliferation and drug resistance . As an ERK inhibitor, Ulixertinib could potentially play a role in overcoming this drug resistance .

Mecanismo De Acción

Target of Action

Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor . The primary targets of Ulixertinib are the ERK1 and ERK2 kinases . These kinases are part of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cellular proliferation, differentiation, and survival .

Mode of Action

Ulixertinib interacts with its targets, ERK1 and ERK2, by inhibiting their activity in an ATP-competitive manner . This inhibition disrupts the MAPK signaling cascade, thereby affecting the downstream effects of this pathway .

Biochemical Pathways

The primary biochemical pathway affected by Ulixertinib is the RAS–RAF–MEK–ERK cascade, also known as the MAPK pathway . This pathway is often aberrantly activated in various types of cancers due to mutations in RAS family genes (KRAS and NRAS) and BRAF . By inhibiting ERK1/2, Ulixertinib disrupts this pathway, potentially leading to reduced tumor growth .

Result of Action

The molecular and cellular effects of Ulixertinib’s action primarily involve the inhibition of the MAPK pathway activity . This can lead to reduced cell viability, particularly in cell lines with BRAF and RAS mutations . In clinical trials, Ulixertinib has shown promising activity against a variety of solid tumors with these mutations .

Action Environment

The action, efficacy, and stability of Ulixertinib can be influenced by various environmental factors. For instance, dermatologic adverse events (dAEs) are common with Ulixertinib, and their management may affect the drug’s action . Furthermore, the presence of at least one dAE has been associated with stable disease or partial response, suggesting that the drug’s action may be influenced by the patient’s physiological response .

Safety and Hazards

Ulixertinib is intended for laboratory use and synthesis of substances . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols . In case of contact, the affected area should be washed with copious amounts of soap and water . If ingested or inhaled, medical attention should be sought immediately .

Direcciones Futuras

Ulixertinib has shown promising results in preclinical trials and is currently in clinical trials for the treatment of a wide range of tumors . It has demonstrated significant and dose-dependent inhibition of cell proliferation and colony formation in different cell lines, including patient-derived xenograft (PDX) cells . This provides proof-of-concept pre-clinical evidence for exploring Ulixertinib as a novel therapeutic approach for various cancers .

Propiedades

IUPAC Name |

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERXGMCDHOLSS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025683 | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ulixertinib | |

CAS RN |

869886-67-9 | |

| Record name | Ulixertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulixertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

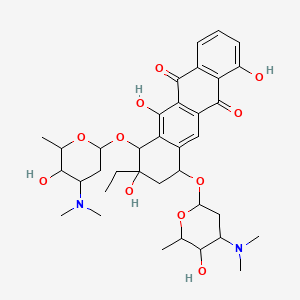

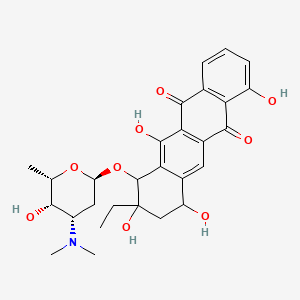

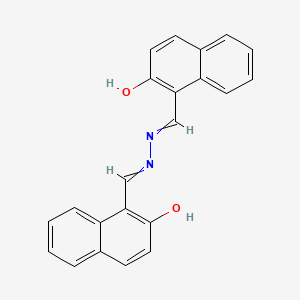

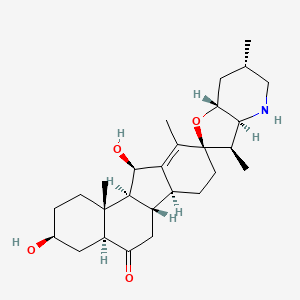

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)

![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)